molecular formula C20H20N4O4 B5559712 2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(1R)-1-phenylethyl]acetamide

2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(1R)-1-phenylethyl]acetamide

Cat. No. B5559712
M. Wt: 380.4 g/mol
InChI Key: IJSIHXMRCIPTSS-CYBMUJFWSA-N
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Description

2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(1R)-1-phenylethyl]acetamide is a useful research compound. Its molecular formula is C20H20N4O4 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.14845513 g/mol and the complexity rating of the compound is 634. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Metabolism

Studies on pharmacokinetics and metabolism provide crucial insights into how drugs are absorbed, distributed, metabolized, and excreted in the body. For instance, research involving the metabolism of acetaminophen highlights the importance of understanding metabolic pathways and the potential for hepatotoxicity when drugs are metabolized to reactive intermediates (Andringa et al., 2008). These studies underscore the need to assess the metabolic stability and safety profile of new compounds.

Drug Interactions and Effects

Investigating the interactions between different drugs and their combined effects on the body is another critical area of research. For example, studies on the combination of midazolam and ketamine examine the cardiocirculatory and respiratory effects of drug combinations, highlighting the importance of understanding how drugs may interact and affect physiological functions (Langrehr & Erdmann, 1981). Such research is vital for ensuring the safe and effective use of multiple drugs in clinical settings.

Mechanism of Action

Understanding the mechanism of action of drugs, including receptor targeting and biochemical pathways, is fundamental to drug development. Research into how specific compounds interact with biological targets, such as the selective binding affinity of drugs to certain receptor subtypes, informs the design and optimization of new therapeutics. Studies like those on pramipexole's interaction with dopamine receptors provide insights into drug efficacy and potential therapeutic applications (Piercey et al., 1996).

Clinical Applications and Safety

Evaluating the clinical applications and safety of drugs is essential for translating laboratory findings into therapeutic interventions. Research on the effects of drugs in specific patient populations, such as the pharmacokinetics of paracetamol in elderly patients, helps in tailoring treatments to meet the needs of diverse patient groups (Liukas et al., 2011). These studies are crucial for identifying safe and effective dosing regimens.

properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]-N-[(1R)-1-phenylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-13(15-6-4-3-5-7-15)21-19(25)11-23-20(26)24(14(2)22-23)16-8-9-17-18(10-16)28-12-27-17/h3-10,13H,11-12H2,1-2H3,(H,21,25)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSIHXMRCIPTSS-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC3=C(C=C2)OCO3)CC(=O)NC(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=O)N1C2=CC3=C(C=C2)OCO3)CC(=O)N[C@H](C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.